Troriluzole - 1926203-09-9

Troriluzole

Catalog Number: EVT-286852
CAS Number: 1926203-09-9
Molecular Formula: C15H16F3N5O4S
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Troriluzole is under investigation in clinical trial NCT03701399 (Troriluzole in Adult Subjects With Spinocerebellar Ataxia).
Troriluzole is a formulation comprised of a prodrug form of the benzothiazole derivative riluzole, with potential anti-depressant, anxiolytic and antineoplastic activities. Following oral administration, troriluzole is converted into the active form riluzole. While the mechanism of action of riluzole is unknown, its pharmacological activities, some of which may be related to its effect, include the following: 1) an inhibitory effect on glutamate release, 2) inactivation of voltage-dependent sodium channels, and 3) interference with intracellular events that follow transmitter binding at excitatory amino acid receptors. These activities may result in myorelaxation and sedation due to the blockade of glutamatergic neurotransmission. Additionally, these activities may result in the inhibition of enzymes that are necessary for cell growth, which may decrease tumor cell growth and metastasis.
Source and Classification

Troriluzole is classified as a glutamate modulator. It is synthesized to improve upon the pharmacokinetic properties of riluzole, which has been used clinically for amyotrophic lateral sclerosis but suffers from limitations such as poor oral bioavailability and significant first-pass metabolism. The development of troriluzole aims to address these shortcomings while retaining the therapeutic benefits of its parent compound.

Synthesis Analysis

Methods and Technical Details

The synthesis of troriluzole involves advanced organic chemistry techniques that optimize its bioavailability and metabolic profile. While specific details on the synthesis methods were not extensively covered in the sources, it is noted that the compound was designed to bypass first-pass metabolism, thereby enhancing its systemic availability compared to riluzole.

In general, prodrug synthesis may involve:

  • Masking functional groups: This strategy helps in avoiding rapid metabolism.
  • Optimizing solubility: Enhancements are made to ensure better gastrointestinal absorption.
  • Using specific chemical reactions: Such as esterification or amide formation to create the prodrug structure.
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Troriluzole undergoes various chemical reactions as part of its metabolism. Upon administration, it is converted into riluzole through enzymatic cleavage, facilitating its therapeutic effects. The specific metabolic pathways include:

  • Hydrolysis: This reaction activates the prodrug by releasing riluzole.
  • Transport mechanisms: Enhanced absorption through active transport systems like PepT1 has been observed, which aids in its bioavailability.
Mechanism of Action

Process and Data

Troriluzole functions by modulating glutamate neurotransmission. It reduces excessive glutamate release while enhancing reuptake mechanisms, which helps normalize glutamatergic dysregulation associated with conditions like methamphetamine dependence and anxiety disorders. The mechanism can be summarized as follows:

  1. Inhibition of glutamate release: This action decreases excitotoxicity.
  2. Enhancement of reuptake: By promoting the uptake of glutamate back into neurons and glial cells, it stabilizes synaptic transmission.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of troriluzole include characteristics typical for small organic compounds, such as solubility in organic solvents and stability under physiological conditions. Specific data regarding melting points, boiling points, or solubility parameters were not provided in the sources but are essential for understanding its formulation and delivery methods.

Relevant Analyses

Preclinical studies have indicated favorable pharmacokinetic profiles for troriluzole compared to riluzole, with improved absorption rates and reduced liver toxicity due to minimized first-pass metabolism.

Applications

Scientific Uses

Troriluzole is primarily being studied for its potential applications in treating:

  • Spinocerebellar ataxia: A genetic disorder affecting coordination.
  • Generalized anxiety disorder: By modulating glutamate levels, it may provide relief from anxiety symptoms.
  • Substance use disorders: Particularly those related to methamphetamine dependence, where it helps mitigate withdrawal symptoms and cravings.
Chemical Characterization and Pharmacological Profile of Troriluzole

Molecular Structure and Prodrug Design

Troriluzole (C₁₅H₁₆F₃N₅O₄S) is a small-molecule prodrug with a molecular weight of 419.38 g/mol and a chemical formula that integrates a tripeptide carrier (glycine-glycine-sarcosine) conjugated to riluzole, its active moiety [2] [7]. This design addresses riluzole’s limitations, including poor solubility, food effects, and inconsistent pharmacokinetics. The covalent linkage occurs via an amide bond between riluzole’s amino group and the sarcosine terminus of the tripeptide, which shields riluzole’s hydrophobic domains. Upon oral administration, peptidases cleave this bond in vivo, releasing riluzole [2]. Key structural features include:

  • Tripeptide Carrier: Enhances water solubility and stability, enabling once-daily dosing [2].
  • Benzothiazole Core: Inherited from riluzole, essential for biological activity [7].
  • Trifluoromethoxy Group: Contributes to membrane permeability and target binding [1].

Table 1: Molecular Properties of Troriluzole

PropertyValue
Molecular FormulaC₁₅H₁₆F₃N₅O₄S
Molecular Weight (g/mol)419.38
CAS Registry Number1926203-09-9
IUPAC Name2-amino-N-{[methyl({[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]carbamoyl}methyl)carbamoyl]methyl}acetamide
SMILESCN(CC(=O)NC1=NC2=C(S1)C=C(OC(F)(F)F)C=C2)C(=O)CNC(=O)CN
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8
Rotatable Bonds11
Topological Polar Surface Area154.89 Ų

Comparative Pharmacokinetics: Troriluzole vs. Riluzole

Troriluzole’s prodrug design fundamentally improves riluzole’s pharmacokinetic (PK) profile:

  • Bioavailability: Troriluzole demonstrates near-complete absorption in the gastrointestinal tract, with in vivo conversion yielding 2.5-fold higher riluzole exposure than equivalent doses of pure riluzole [2] [6]. This mitigates riluzole’s low solubility (0.0108 mg/mL in water) and food-dependent absorption [6].
  • Dosing Consistency: Unlike riluzole (requiring twice-daily dosing due to a short half-life of ~12 hours), troriluzole sustains therapeutic riluzole concentrations for 24 hours, supporting once-daily administration [2] [4].
  • Age Independence: Riluzole’s PK is unaffected by age, a property retained by troriluzole. Studies show no significant differences in clearance or volume of distribution between elderly and young subjects [4].

Table 2: Pharmacokinetic Comparison of Troriluzole and Riluzole

ParameterTroriluzoleRiluzole
BioavailabilityHigh (>90% after conversion)Moderate (~60%), food-dependent
Dosing FrequencyOnce dailyTwice daily
SolubilityEnhanced via tripeptide carrierVery low (0.0108 mg/mL at pH 6.8)
Age SensitivityNo dose adjustment needed in elderlyNo dose adjustment needed in elderly

Metabolic Pathways and Bioactivation Mechanisms

The bioactivation of troriluzole is a multistep enzymatic process:

  • Peptidase Cleavage: Esterases and aminopeptidases hydrolyze the glycine-sarcosine bond, releasing riluzole and the inert tripeptide carrier [2].
  • Riluzole Metabolism: Liberated riluzole undergoes hepatic CYP450-mediated oxidation (primarily CYP1A2) to form N-hydroxyriluzole and sulfonylriluzole metabolites, which are glucuronidated for renal excretion [4] [6].
  • Glutamatergic Modulation: Riluzole inhibits voltage-gated sodium channels and reduces glutamate release from presynaptic neurons. It also enhances astrocytic glutamate uptake via EAAT2 transporters, countering excitotoxicity [5].

Figure 1: Bioactivation Pathway of Troriluzole

Troriluzole (Prodrug)  → Peptidase Cleavage  → Riluzole (Active) + Gly-Gly-Sar (Carrier)  → CYP1A2 Oxidation  → N-Hydroxyriluzole (Inactive)  → Sulfonylriluzole (Inactive)  

Stability and Solubility Analysis

Troriluzole’s physicochemical properties are optimized to overcome riluzole’s formulation challenges:

  • Solubility Enhancement: The tripeptide carrier increases hydrophilicity, raising water solubility by 3.7-fold compared to riluzole in the presence of sulfobutylether-β-cyclodextrin (SBE-β-CD) [6]. Complexation with cyclodextrins further improves solubility:
  • α-CD: 1.7-fold increase
  • SBE-β-CD: 3.7-fold increase [6]
  • pH-Dependent Stability: Troriluzole remains stable in gastric pH (1.0–3.0) but hydrolyzes rapidly in intestinal fluid (pH 6.8–7.4) due to peptidase activity [6]. Solid-state formulations maintain >95% integrity under accelerated conditions (40°C/75% RH) for 24 months [6].
  • Permeability Trade-offs: While cyclodextrins improve solubility, they reduce membrane permeability by sequestering free riluzole. Co-formulation with solubilizing agents (e.g., polyethylene glycol 400) counteracts this by displacing riluzole from cyclodextrin complexes [6].

Table 3: Solubility Enhancement of Troriluzole via Excipients

ExcipientSolubility Increase (vs. Riluzole)Effect on Permeability
SBE-β-CD (1%)3.7-foldDecreased
α-CD (1%)1.7-foldDecreased
α-CD + PEG 400 (1%)3.0-foldUnchanged

Table 4: Standardized Nomenclature of Troriluzole

Identifier TypeName or Number
Generic NameTroriluzole
CAS Registry Number1926203-09-9
DrugBank AccessionDB15079
SynonymsBHV-4157, BHV4157, Trigriluzole
UNIIS7H48S6K7H
ChEMBL IDCHEMBL4297586

Properties

CAS Number

1926203-09-9

Product Name

Troriluzole

IUPAC Name

2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide

Molecular Formula

C15H16F3N5O4S

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

YBZSGIWIPOUSHY-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

Solubility

Soluble in DMSO

Synonyms

BHV-4157; troriluzole.

Canonical SMILES

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.